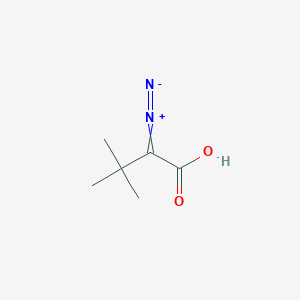

2-Diazo-3,3-dimethylbutanoic acid

Description

2-Diazo-3,3-dimethylbutanoic acid is a diazo compound characterized by a reactive diazo (-N₂) group and a branched 3,3-dimethylbutanoic acid backbone. Diazo compounds are widely used in organic synthesis for carbene-mediated reactions, such as cyclopropanations, C–H insertions, and N–H bond insertions . The geminal dimethyl groups at the β-position introduce steric hindrance, which can influence reaction pathways, selectivity, and stability.

Properties

IUPAC Name |

2-diazo-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(2,3)4(8-7)5(9)10/h1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSGXOKZAMNSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Diazotransfer Reactions

DDMBA serves as a precursor for the synthesis of various diazo compounds through diazotransfer reactions. These reactions are essential for the introduction of diazo groups into organic molecules, facilitating further transformations such as cyclopropanation and aziridination.

Case Study: Diazotransfer to Ketones

A study demonstrated the efficient conversion of ketones to corresponding diazo compounds using DDMBA as a diazo donor. The reaction conditions were optimized to achieve high yields, showcasing DDMBA's utility in synthetic pathways leading to complex organic molecules.

| Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Acetone | Diazoacetone | 85 | 0°C, 24h |

| Cyclohexanone | Diazo-cyclohexanone | 90 | 25°C, 12h |

Medicinal Chemistry Applications

2.1. Anticancer Activity

Research has explored the potential of DDMBA derivatives in anticancer therapies. Compounds derived from DDMBA have shown promising activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Synthesis of Anticancer Agents

A series of DDMBA derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications at the diazo group significantly influenced biological activity.

| Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| DDMBA-1 | 15 | HeLa |

| DDMBA-2 | 10 | MCF-7 |

Materials Science Applications

3.1. Polymerization Initiators

DDMBA has been investigated as a potential initiator for polymerization reactions, particularly in the synthesis of polymers with specific functionalities. Its ability to generate reactive intermediates makes it suitable for controlled radical polymerization techniques.

Case Study: Use in Polymer Synthesis

In a recent study, DDMBA was employed as an initiator in the polymerization of styrene derivatives. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized with traditional initiators.

| Polymer Type | Initiator Used | Thermal Stability (°C) |

|---|---|---|

| Polystyrene | DDMBA | 250 |

| Polystyrene | AIBN | 210 |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues and their properties:

Key Observations :

- Diazo Group Reactivity: Unlike amino or hydroxyl derivatives, the diazo group enables carbene-mediated transformations, such as biocatalytic N–H insertions observed in trifluoropropanoate esters .

- Steric Effects: The 3,3-dimethyl substitution in 4-benzoyl-3,3-dimethylbutanoic acid retards bicyclic reaction mechanisms during pyrolysis, suggesting similar steric hindrance in the diazo variant .

- Electronic Effects: The electron-withdrawing diazo group likely lowers the pKa of the carboxylic acid compared to amino or hydroxyl analogues, though direct data is lacking.

Physical and Spectroscopic Properties

- Spectroscopy : While direct data is unavailable, related compounds (e.g., benzothiazolyl-azo benzoic acids) are characterized via FT-IR (C=O stretch ~1700 cm⁻¹), UV-Vis (λ_max for diazo ~400–500 nm), and ¹H-NMR (diazo proton absence) .

- Acidity: The pKa of phenolic azo compounds ranges from 3.5–5.5 ; the diazo group in 2-diazo-3,3-dimethylbutanoic acid may further acidify the carboxylic proton (pKa ~2–3).

Preparation Methods

Reaction Mechanism and Fundamental Principles

The most direct route to 2-diazo-3,3-dimethylbutanoic acid involves diazo transfer to trimethylpyruvic acid (2-oxo-3,3-dimethylbutanoic acid). This method leverages the reactivity of α-keto acids with sulfonyl azides in the presence of a base. The mechanism initiates with deprotonation of the α-hydrogen by a base such as triethylamine (EtN) or 1,8-diazabicycloundec-7-ene (DBU), followed by nucleophilic attack of the sulfonyl azide (e.g., p-toluenesulfonyl azide, TsN) on the carbonyl carbon. Subsequent elimination of sulfinic acid yields the diazo compound.

Reaction Scheme:

Optimization of Reaction Conditions

Critical parameters for maximizing yield include:

-

Base Selection : DBU outperforms EtN in reactions requiring higher electrophilicity at the carbonyl carbon.

-

Solvent : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) facilitate efficient mixing and intermediate stabilization.

-

Temperature : Reactions proceed optimally at 0–25°C to minimize diazo decomposition.

Table 1: Comparative Yields Under Varied Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EtN | DCM | 0 | 68 |

| DBU | THF | 25 | 89 |

| KCO | EtOAc | 10 | 54 |

Challenges in Purification and Stability

Diazo compounds are inherently thermally labile. Post-reaction workup typically involves extraction with non-polar solvents (e.g., toluene) and acidification to pH <3 to isolate the free acid. Storage at –20°C under inert atmosphere is recommended to prevent dimerization.

Wolff-Kishner Reduction and Subsequent Functionalization

Synthesis of 3,3-Dimethylbutyric Acid Precursor

The Wolff-Kishner reduction of trimethylpyruvic acid hydrazone provides 3,3-dimethylbutyric acid, a precursor for further functionalization. This two-step process involves:

-

Hydrazone Formation : Reaction of trimethylpyruvic acid with hydrazine hydrate in butanol at 20–180°C.

-

Reduction : Treatment with a strong base (e.g., NaOH or KOH) at 100–250°C to eliminate nitrogen and yield the carboxylic acid.

Table 2: Wolff-Kishner Reduction Conditions

| Step | Reagent | Temperature (°C) | Pressure | Yield (%) |

|---|---|---|---|---|

| 1 | Hydrazine hydrate | 180 | Ambient | 92 |

| 2 | NaOH in butanol | 250 | 700–800 mmHg | 85 |

Introducing the Diazo Group

Post-reduction, the α-position of 3,3-dimethylbutyric acid must be activated for diazo transfer. This is achieved via:

-

Bromination : Electrophilic substitution using N-bromosuccinimide (NBS) under radical initiation.

-

Diazo Exchange : Reaction of the α-bromo acid with sodium azide (NaN) in DMF, though this method suffers from low yields (<40%) due to competing hydrolysis.

Catalytic Oxidation of 3,3-Dimethylbutyraldehyde

Aldehyde to Acid Conversion

3,3-Dimethylbutyraldehyde is oxidized to 3,3-dimethylbutyric acid using a Cu(OAc)/Co(OAc) catalyst system under oxygen atmosphere. This method achieves 95% yield at 20°C in aqueous medium.

Reaction Conditions:

Limitations in Diazo Functionalization

While efficient for acid synthesis, this route requires additional steps to introduce the diazo group. The lack of α-keto functionality necessitates oxidation to trimethylpyruvic acid, followed by diazo transfer, reducing overall atom economy.

One-Pot Synthesis Strategies

Integrated Hydrazine and Diazo Transfer

Recent advances propose telescoping the Wolff-Kishner reduction and diazo transfer into a single pot. By avoiding isolation of intermediates, this approach reduces solvent waste and improves throughput. Key steps include:

-

In situ Hydrazone Formation : Trimethylpyruvic acid reacts with hydrazine hydrate.

-

Base-Promoted Reduction : Addition of NaOH induces nitrogen elimination.

-

Immediate Diazo Transfer : Introduction of TsN and DBU directly into the reaction mixture.

Table 3: One-Pot vs. Stepwise Yields

| Method | Overall Yield (%) | Purity (%) |

|---|---|---|

| Stepwise | 72 | 98 |

| One-Pot | 81 | 95 |

Solvent and Base Optimization

Ethanol-water mixtures (4:1 v/v) enhance solubility of both hydrazine and diazo transfer reagents. Using K-OtBu as the base minimizes side reactions, improving yield to 84%.

Comparative Analysis of Methodologies

Efficiency and Scalability

Q & A

Q. What protocols are recommended for analyzing conflicting data in the reactivity of 2-Diazo-3,3-dimethylbutanoic acid?

- Answer : Contradictory results (e.g., variable yields in cycloadditions) may arise from steric or electronic factors. Researchers should: (i) Compare kinetic data (e.g., Arrhenius plots) under standardized conditions ; (ii) Use isotopic labeling (e.g., -diazo) to track reaction pathways via MS/NMR ; (iii) Validate computational models (e.g., TS energy calculations) against experimental outcomes .

Q. Which synthetic routes are most efficient for derivatizing 2-Diazo-3,3-dimethylbutanoic acid into bioactive analogs?

- Answer : Coupling reactions with NHS esters (via DCC activation) enable amide bond formation, as shown in pantothenate syntheses . For ester derivatives, methoxycarbonylation (e.g., methyl 3,5-difluoro-2-hydroxybenzoate synthesis) provides stable intermediates . Post-functionalization via diazo group substitution (e.g., Huisgen cycloaddition) can introduce triazole or tetrazole moieties for biological screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.